2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-hydroxy-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(2)7(9)5(8)3-6;/h4,9H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIAYAHYLPWESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride typically involves the reaction of 2-amino-N-hydroxyacetamide with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-amino-N-hydroxyacetamide and isopropylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Product Formation: The resulting product is this compound, which is isolated and purified through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamides with Alkylamino Groups
2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride
- Molecular Formula : C₆H₁₅ClN₂O
- Molar Mass : 166.65 g/mol
- Key Features: Replaces the amino-hydroxy group with a methylamino (-NHCH₃) moiety.
- Synthesis : Prepared via reaction of N-isopropylformamide hydrochloride with N-methylethylenediamine, followed by HCl treatment .
2-(Ethylamino)-N-(propan-2-yl)acetamide Hydrochloride
- Molecular Formula : C₇H₁₇ClN₂O
- Molar Mass : 180.68 g/mol
- Key Features: Ethylamino (-NHCH₂CH₃) substitution.
Acetamides with Aromatic or Complex Substituents
Midodrine Hydrochloride
- Molecular Formula : C₁₂H₁₈N₂O₄·HCl
- Molar Mass : 290.7 g/mol
- Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.
- Pharmacology : A vasopressor used to treat hypotension. The aromatic ring and dimethoxy groups enhance receptor binding but introduce metabolic complexity .
Suvecaltamide Hydrochloride
- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride.
- Pharmacology : Targets essential tremor. The trifluoroethoxy and pyridinyl groups increase electronegativity and bioavailability .
- Comparison : The target compound’s simpler structure may limit its therapeutic scope but improve synthetic accessibility.
Chloro-Substituted Acetamides
2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide Hydrochloride
- Structure : Chlorine substituent on the acetamide backbone with a pyrazole ring.
- Properties : The electron-withdrawing chlorine enhances reactivity, while the pyrazole ring may confer antimicrobial or kinase-inhibitory activity .
- Comparison: The target compound’s amino-hydroxy groups offer nucleophilic sites absent in chloro-substituted analogs, altering interaction profiles.
Fluorinated Acetamides
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
- Molecular Formula : C₁₁H₁₄ClF₃N₂O
- Key Features: Fluorinated aromatic ring and propylamino group.
- Properties : Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Comparison : The target compound’s lack of fluorination may reduce stability but lower toxicity risks.
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₅H₁₂ClN₂O₂* | ~166 (estimated) | Amino, hydroxy, isopropyl | High hydrophilicity, H-bonding |
| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | C₆H₁₅ClN₂O | 166.65 | Methylamino, isopropyl | Moderate solubility |
| Midodrine Hydrochloride | C₁₂H₁₈N₂O₄·HCl | 290.7 | Aromatic, dimethoxy, hydroxy | Vasopressor activity |
| 2-Chloro-N-[propan-2-yl-pyrazole]acetamide HCl | C₇H₁₂Cl₂N₄O | 237.1 | Chlorine, pyrazole | Antimicrobial potential |
| 2-(Propylamino)-N-(trifluorophenyl)acetamide HCl | C₁₁H₁₄ClF₃N₂O | 294.7 | Propylamino, trifluorophenyl | Enhanced metabolic stability |
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , but the amino-hydroxy group may require protective strategies to prevent side reactions.
- Toxicity Considerations: Limited toxicological data for most compounds (e.g., highlights incomplete studies), emphasizing the need for rigorous profiling.
Biological Activity
2-Amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition and antimicrobial properties, supported by research findings and data tables.
- Molecular Formula : C5H12N2O2
- Molecular Weight : Approximately 132.16 g/mol
Biological Activity Overview
Research indicates that 2-amino-N-hydroxy-N-(propan-2-yl)acetamide exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have therapeutic implications in various diseases.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against a range of pathogens.
The mechanism of action for 2-amino-N-hydroxy-N-(propan-2-yl)acetamide involves interactions with molecular targets, particularly through binding at active sites of enzymes. The presence of hydroxy and amino groups enhances its reactivity and biological effects, potentially leading to effective enzyme inhibition and antimicrobial action.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide | C5H12N2O2 | Enzyme inhibition, antimicrobial |
| 2-Amino-5-hydroxy-N-(propan-2-yl)benzamide | C10H14N2O3 | Antimicrobial properties |
| 2-(Isopropylamino)acetamide hydrochloride | C5H12N2O | Potentially similar enzyme interactions |
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies demonstrated that 2-amino-N-hydroxy-N-(propan-2-yl)acetamide effectively inhibits enzymes involved in metabolic pathways. The binding affinity was assessed using various kinetic assays, revealing significant inhibition rates compared to control compounds.
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate to good activity:
- Therapeutic Applications : Ongoing research is exploring the compound's potential as a drug candidate for various diseases, particularly those requiring enzyme inhibition or antimicrobial treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride, and how can reaction conditions be standardized?
- Methodology :
- Start with a nucleophilic substitution reaction between 2-chloroacetyl chloride and N-isopropylhydroxylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) and isolate the hydrochloride salt by adding concentrated HCl in cold conditions .
- Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of the isopropyl group (δ ~1.2 ppm for CH), hydroxylamine proton (δ ~8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the hydrochloride salt .
- Infrared (IR) Spectroscopy : Identify key functional groups (N–H stretch: ~3300 cm, C=O stretch: ~1650 cm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?
- Methodology :
- Perform kinetic experiments at pH 2–12 to track hydrolysis rates of the acetamide bond via HPLC or UV-Vis spectroscopy.
- Compare stability in buffered solutions (e.g., phosphate buffer for neutral pH, HCl/NaOH for extremes) .
- Use density functional theory (DFT) calculations to model protonation states and predict reactive intermediates .
- Validate hypotheses with isotopic labeling (e.g., -water) to trace hydrolysis pathways .
Q. What strategies are effective for resolving discrepancies in biological activity data across different assay systems?
- Methodology :
- Standardize assay conditions: Use identical cell lines (e.g., HEK293 for receptor-binding studies) and buffer systems (e.g., PBS with 0.1% BSA) .
- Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
- Conduct dose-response curves (IC, EC) in triplicate to assess reproducibility .
Q. How can researchers design experiments to probe the compound’s stability during long-term storage?
- Methodology :
- Store samples under controlled conditions (e.g., –20°C, 4°C, room temperature) with desiccants and inert gas (argon) to prevent oxidation .
- Analyze degradation products at intervals (0, 3, 6 months) using LC-MS to identify decomposition pathways (e.g., hydrolysis, dimerization) .
- Compare stability in solid vs. solution states, noting hygroscopicity via dynamic vapor sorption (DVS) analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
